

# 4-Chloro-6-methylpyridin-2-amine: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 4-Chloro-6-methylpyridin-2-amine

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## Introduction

**4-Chloro-6-methylpyridin-2-amine** is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the reactive chlorine atom and the nucleophilic amino group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on **4-Chloro-6-methylpyridin-2-amine**, focusing on its chemical properties, and drawing parallels from closely related isomers and analogs to infer its synthetic accessibility and potential biological significance. While detailed experimental protocols and biological studies for this specific compound are not extensively documented in publicly available literature, this review compiles relevant data from related compounds to provide a valuable resource for researchers in the field.

## Chemical and Physical Properties

Based on available data from chemical databases, the fundamental properties of **4-Chloro-6-methylpyridin-2-amine** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>
Molecular Weight	142.59 g/mol
CAS Number	36340-61-1
Appearance	Not specified in available literature
Melting Point	Not specified in available literature
Boiling Point	Not specified in available literature
Solubility	Not specified in available literature
IUPAC Name	4-chloro-6-methylpyridin-2-amine
Synonyms	2-Amino-4-chloro-6-methylpyridine, 2-Amino-4-chloro-6-picoline

## Synthesis and Characterization: Insights from Isomers and Analogs

A detailed experimental protocol for the synthesis of **4-Chloro-6-methylpyridin-2-amine** is not readily available in the peer-reviewed literature. However, the synthesis of its isomers and analogs has been well-documented, providing valuable insights into potential synthetic routes.

### Synthesis of 2-Chloro-3-amino-4-methylpyridine (Isomer)

A patented process for the preparation of the isomeric compound, 2-chloro-3-amino-4-methylpyridine, involves a multi-step synthesis starting from 2-chloro-3-amido-4-picoline. The final step is a Hofmann rearrangement.

#### Experimental Protocol:

To a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) at 0°C, bromine (34.7 g, 0.204 moles) was added. 2-Chloro-3-amido-4-picoline (34.7 g, 0.204 moles) was then added to the reaction mixture, which was subsequently warmed to 22°C. An

additional 66 mL of water was added, and the mixture was heated to 70°C and stirred for one hour. After cooling to ambient temperature, the reaction mixture was extracted with methylene chloride (60 mL). The organic solvent was removed by rotary evaporation to yield 24.8 g of 2-chloro-3-amino-4-methylpyridine.[1]

Characterization Data for 2-Chloro-3-amino-4-methylpyridine:

Data Type	Results
Melting Point	69°C
Yield	85.2%
<sup>1</sup> H NMR	7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H)
<sup>13</sup> C NMR	140.0, 136.2, 135.6, 131.9, 125.7, 19.0
IR (KBr, cm <sup>-1</sup> )	3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, 527
Mass Spectrum (m/z)	145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, 52

This data for an isomer suggests a potential characterization profile for **4-Chloro-6-methylpyridin-2-amine**.

## Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Analog)

The synthesis of the pyrimidine analog, 2-amino-4-chloro-6-methylpyrimidine, has been described starting from 2-amino-4-hydroxy-6-methylpyrimidine.

Experimental Protocol:

A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorous oxychloride (35 mL) was refluxed until the mixture became homogeneous. The excess phosphorous oxychloride was removed under vacuum. The cooled residue was mixed with ice

and the pH was adjusted to 8 with 25% aqueous ammonia. The resulting precipitate was filtered, washed with water, and recrystallized from 50% ethanol to yield 3.7 g of 2-amino-4-chloro-6-methylpyrimidine.

Yield: 54%

This synthetic approach, involving the chlorination of a hydroxyl group, could potentially be adapted for the synthesis of **4-Chloro-6-methylpyridin-2-amine** from a corresponding hydroxypyridine precursor.

## Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological activity reported for **4-Chloro-6-methylpyridin-2-amine**, the broader class of aminopyridines and their derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] They are key components in many biologically active compounds and approved drugs.

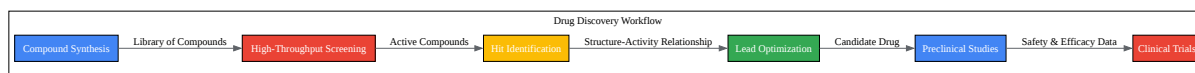
### Role as Kinase Inhibitors

Substituted aminopyridines and aminopyrimidines are prominent scaffolds in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A study on 2-amino-4-methylpyridine analogues identified potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5] The synthesis of these analogues involved the modification of the pyridine ring at the 6-position, highlighting the synthetic tractability of the aminopyridine core.

Furthermore, derivatives of 2-aminopyrimidinones have been identified as inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation.[6] These findings underscore the potential of the aminopyridine and related aminopyrimidine scaffolds as a foundation for the design of novel kinase inhibitors.

The general workflow for identifying and characterizing such inhibitors is depicted below.

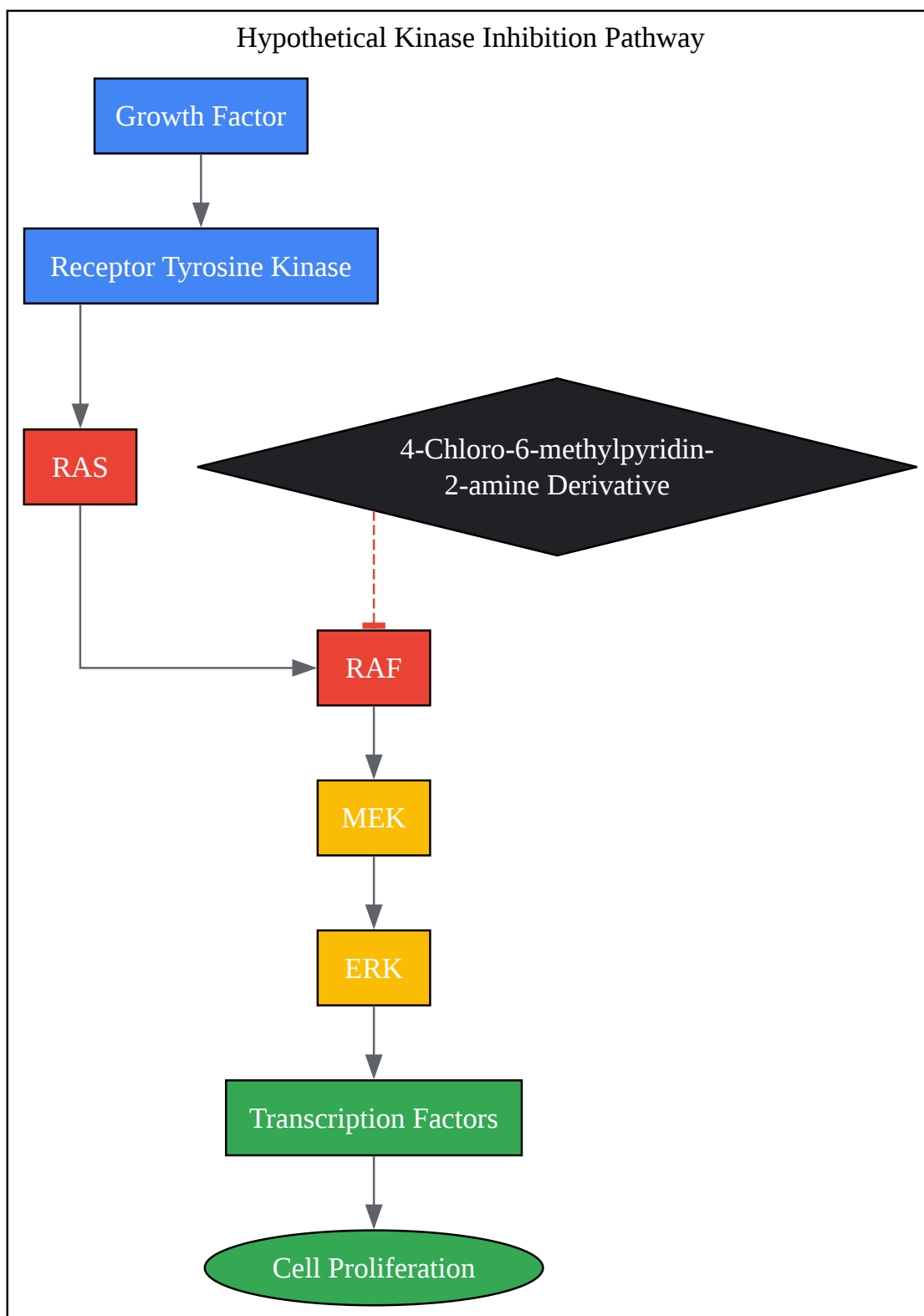


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Caption: A generalized workflow for drug discovery, starting from compound synthesis to clinical trials.

## Potential Signaling Pathway Involvement

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of **4-Chloro-6-methylpyridin-2-amine** could modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.



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Caption: A simplified diagram of the MAPK signaling pathway, with a hypothetical point of inhibition.

## Conclusion and Future Directions

**4-Chloro-6-methylpyridin-2-amine** represents a chemical entity with significant, yet underexplored, potential in the field of drug discovery. While direct experimental data on its synthesis and biological activity are sparse, the extensive literature on its isomers and analogs provides a strong foundation for future research. The synthetic accessibility, inferred from related compounds, and the known pharmacological importance of the aminopyridine scaffold suggest that **4-Chloro-6-methylpyridin-2-amine** is a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

Future research should focus on developing and publishing a robust and scalable synthesis for **4-Chloro-6-methylpyridin-2-amine**. Subsequent screening of this compound and its derivatives against a panel of kinases and other biologically relevant targets would be a critical next step in elucidating its therapeutic potential. The detailed experimental protocols and characterization data provided for related compounds in this review can serve as a practical guide for researchers embarking on this endeavor.

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